CID 156588612

Description

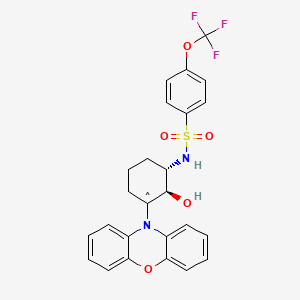

CID 156588612, identified as oscillatoxin E, belongs to the oscillatoxin family of marine-derived cyanobacterial compounds. Its structure includes a cyclic depsipeptide backbone with a unique side chain configuration (Figure 1A in ) . Analytical characterization via GC-MS (Figure 1B–D in ) confirms its molecular ion peaks and fragmentation patterns, consistent with its proposed structure. Oscillatoxins are known for their cytotoxic properties, though specific bioactivity data for this compound remains under investigation.

Properties

Molecular Formula |

C25H22F3N2O5S |

|---|---|

Molecular Weight |

519.5 g/mol |

InChI |

InChI=1S/C25H22F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,24,29,31H,5-6,9H2/t18-,24+/m0/s1 |

InChI Key |

LYNXMKQXAXFUOJ-MHECFPHRSA-N |

Isomeric SMILES |

C1C[C@@H]([C@H]([C](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F |

Canonical SMILES |

C1CC(C([C](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 156588612 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 156588612 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions to create more complex molecules.

Biology: It may be used in studies to understand biological pathways and interactions at the molecular level.

Industry: It can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for CID 156588612 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oscillatoxin Derivatives

Structural Similarities and Differences

The oscillatoxin family shares a conserved cyclic depsipeptide core but varies in substituents and side chains. Key analogues include:

- CID 101283546 (Oscillatoxin D) : Lacks the methyl group present in CID 185387.

- CID 185389 (30-Methyl-oscillatoxin D) : Features a methyl group at the C-30 position, enhancing lipophilicity compared to CID 156588612.

- CID 156582092 (Oscillatoxin F) : Differs in hydroxylation patterns and side chain stereochemistry.

Table 1: Structural and Physicochemical Comparison

| Compound (CID) | Core Structure | Key Substituents | Molecular Weight (g/mol) | logP<sup>*</sup> | Bioactivity Notes |

|---|---|---|---|---|---|

| 156588612 (Oscillatoxin E) | Cyclic depsipeptide | Hydroxyl group at C-12 | ~850<sup>†</sup> | ~3.2 | Cytotoxicity (in vitro) |

| 101283546 (Oscillatoxin D) | Cyclic depsipeptide | Unmodified C-30 | ~836<sup>†</sup> | ~2.8 | Moderate tumor inhibition |

| 185389 (30-Me-Oscillatoxin D) | Cyclic depsipeptide | Methyl group at C-30 | ~850<sup>†</sup> | ~3.5 | Enhanced membrane permeability |

| 156582092 (Oscillatoxin F) | Cyclic depsipeptide | Epoxide moiety at C-8–C-9 | ~868<sup>†</sup> | ~3.0 | Neurotoxic effects observed |

<sup>*</sup>Predicted logP values based on structural analogs (e.g., ).

<sup>†</sup>Approximate molecular weights inferred from structural data .

Notes

Structural Nuances: Minor substituent changes significantly alter physicochemical properties and biological outcomes .

Academic Rigor : Cross-referencing with databases like PubChem and Reaxys is recommended to validate predictions.

Future studies should prioritize experimental validation of its bioactivity and synthetic scalability.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studies involving CID 156588612?

- Methodological Answer : Use structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and rigor. For example:

- Population: Specific biological targets or chemical systems affected by this compound.

- Intervention: Synthesis pathways or experimental treatments.

- Outcome: Measurable physicochemical or biological effects.

Refine the question iteratively to avoid ambiguity and align with gaps in existing literature .

Q. What are the key considerations in designing reproducible experiments for this compound?

- Methodological Answer :

- Controls : Include positive/negative controls (e.g., known inhibitors or inert compounds) to validate assay specificity.

- Replication : Perform triplicate trials to assess variability.

- Documentation : Detail synthetic protocols (e.g., solvent purity, reaction temperatures) and instrument calibration in the Materials and Methods section. Use SI units and cite established procedures .

Q. How to conduct a systematic literature review for this compound-related research?

- Methodological Answer :

- Databases : Use SciFinder, PubMed, and Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics").

- Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025).

- Synthesis : Organize findings thematically (e.g., structural analogs, mechanistic studies) and identify contradictions or consensus in results .

Advanced Research Questions

Q. How to resolve contradictions in experimental data involving this compound?

- Methodological Answer :

- Error Analysis : Quantify instrumental uncertainty (e.g., HPLC retention time variability) and biological variability (e.g., cell-line batch differences).

- Statistical Validation : Apply ANOVA or t-tests to compare datasets; use Bayesian modeling to weigh conflicting evidence.

- Contextual Review : Re-examine experimental conditions (e.g., pH, temperature) against cited literature to isolate confounding factors .

Q. What strategies optimize synthesis parameters for this compound derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, reaction time). Analyze via response surface methodology.

- Characterization : Validate purity via NMR, HPLC, and mass spectrometry. Compare melting points and spectroscopic data with known standards.

- Scalability : Pilot small-scale reactions (1–5 mmol) before scaling to gram quantities .

Q. How to integrate computational models with experimental studies on this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock or Schrödinger to predict binding affinities with target proteins. Validate via mutagenesis assays.

- MD Simulations : Run 100-ns simulations to assess conformational stability under physiological conditions.

- Data Fusion : Cross-reference computational predictions (e.g., ADMET profiles) with in vitro/in vivo results to refine hypotheses .

Methodological Resources

- Experimental Design : Follow IUPAC guidelines for compound characterization and reproducibility .

- Ethical Compliance : Disclose funding sources, conflicts of interest, and ethical approvals in the Acknowledgments section .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing raw data in repositories like Zenodo or ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.